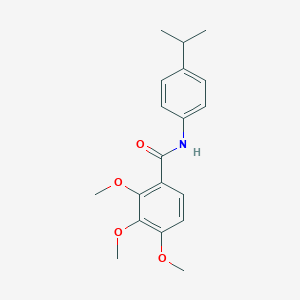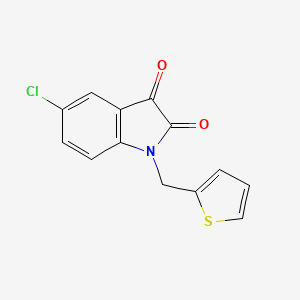![molecular formula C17H20N2O4S B4411086 4-[(ethylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B4411086.png)
4-[(ethylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide
Vue d'ensemble
Description
4-[(ethylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to selectively inhibit the activity of RAC1, a protein that plays a crucial role in cell migration, proliferation, and survival.
Mécanisme D'action
4-[(ethylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide selectively inhibits the activity of RAC1, a protein that plays a crucial role in cell migration, proliferation, and survival. RAC1 is a member of the Rho family of small GTPases, which are involved in the regulation of cytoskeletal dynamics and signal transduction pathways. By inhibiting RAC1 activity, this compound disrupts the downstream signaling pathways that are involved in cancer cell migration, cardiovascular disease, and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease context. In cancer, this compound inhibits the migration and invasion of cancer cells by disrupting the actin cytoskeleton and reducing the expression of matrix metalloproteinases. In cardiovascular diseases, this compound reduces oxidative stress and inflammation by inhibiting the NADPH oxidase and NF-κB signaling pathways. In neurological disorders, this compound improves cognitive function and reduces neuroinflammation by inhibiting the RAC1/PAK1 signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(ethylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide has several advantages as a research tool, including its high selectivity for RAC1, its ability to inhibit RAC1 activity in various cell types and tissues, and its relatively low toxicity. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions, its potential off-target effects, and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 4-[(ethylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide, including the development of more potent and selective RAC1 inhibitors, the optimization of the pharmacokinetic properties of this compound for clinical use, and the exploration of its therapeutic potential in other diseases, such as inflammatory bowel disease and autoimmune disorders. Additionally, further studies are needed to elucidate the downstream signaling pathways that are involved in the biochemical and physiological effects of this compound, and to determine the optimal dosing and administration regimens for this compound in various disease contexts.
In conclusion, this compound is a promising small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. Its selective inhibition of RAC1 activity makes it a valuable research tool for investigating the role of RAC1 in cell migration, proliferation, and survival, as well as for exploring its therapeutic potential in cancer, cardiovascular diseases, and neurological disorders. Further research is needed to optimize the pharmacokinetic properties of this compound and to explore its therapeutic potential in other disease contexts.
Applications De Recherche Scientifique
4-[(ethylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, this compound has been shown to inhibit the migration and invasion of cancer cells, leading to a reduction in tumor growth and metastasis. In cardiovascular diseases, this compound has been shown to protect against myocardial infarction and heart failure by reducing oxidative stress and inflammation. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
4-(ethylsulfonylamino)-N-(2-methoxy-5-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-24(21,22)19-14-8-6-13(7-9-14)17(20)18-15-11-12(2)5-10-16(15)23-3/h5-11,19H,4H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWGMYWLGVPRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411009.png)
![3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4411018.png)
![(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4411023.png)
![2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4411035.png)
![4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B4411052.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4411058.png)
![2-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411059.png)

![N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4411067.png)


![N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411084.png)

![2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile](/img/structure/B4411099.png)